![molecular formula C15H15N5O3S2 B2611830 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 899960-34-0](/img/structure/B2611830.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Studies and Molecular Conformation
Research on similar pyrimidine and pyridopyrimidinone derivatives has focused on their crystal structures, highlighting the importance of such compounds in understanding molecular conformations, hydrogen bonding, and intramolecular interactions. For example, studies by Subasri et al. (2016, 2017) examined the crystal structures of related compounds, finding that these molecules exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this folded conformation. These structural insights are crucial for drug design and understanding the molecular basis of biological activity (Subasri et al., 2016); (Subasri et al., 2017).
Radioligand Development for PET Imaging
Compounds within the pyrazolopyrimidine family have been explored for their potential in positron emission tomography (PET) imaging. For instance, Dollé et al. (2008) described the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, as selective ligands for the translocator protein (18 kDa), highlighting their application in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Anticancer Activities
The chemical frameworks related to the query compound have been investigated for their biological activities, including antimicrobial and anticancer properties. Bondock et al. (2008) synthesized novel heterocycles incorporating an antipyrine moiety, demonstrating antimicrobial activity. This suggests potential applications of related compounds in developing new antimicrobial agents (Bondock et al., 2008).
Inhibitors for Biological Targets
Another significant area of application for such compounds is in the development of enzyme inhibitors. For example, Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, aiming to attenuate cancer cell growth. This underscores the potential of similar compounds in therapeutic strategies targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-8-6-25-14(17-8)18-10(21)7-24-9-4-5-16-12-11(9)13(22)20(3)15(23)19(12)2/h4-6H,7H2,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFICVUVADSTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

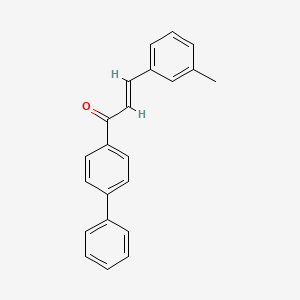
![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2611748.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2611749.png)
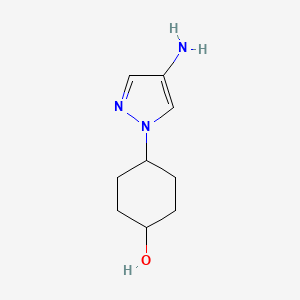
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2611758.png)
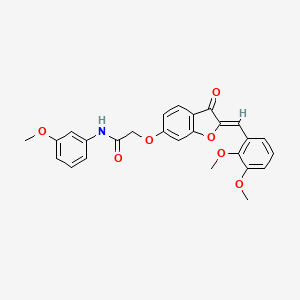
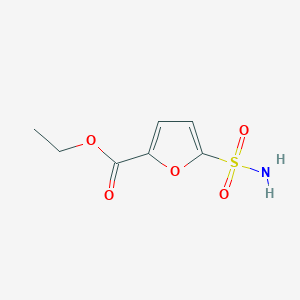
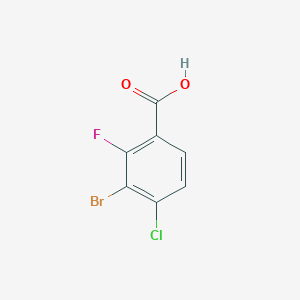
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2611762.png)
![Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2611763.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2611765.png)
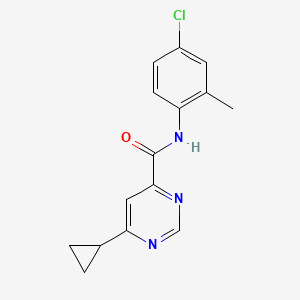
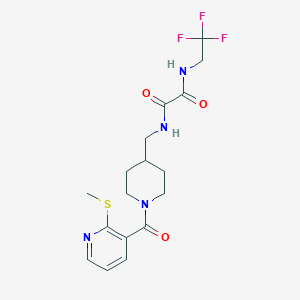
![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2611770.png)